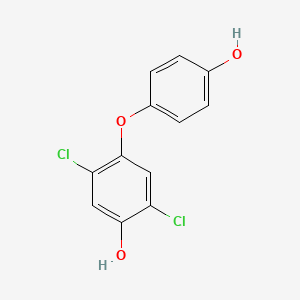

2,5-Dichloro-4-(4-hydroxyphenoxy)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-Dichloro-4-(4-hydroxyphenoxy)phenol is a compound that belongs to the class of phenol derivatives. Phenol derivatives are known for their wide range of applications in various industries, including plastics, adhesives, and coatings, due to their ability to improve thermal stability and flame resistance . This compound, in particular, has potential biological activities and is used in scientific research for its unique properties.

Preparation Methods

The synthesis of 2,5-Dichloro-4-(4-hydroxyphenoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction between 2,5-dichlorophenol and 4-hydroxyphenol under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack on the aromatic ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Key Structural Features

-

Core Structure : A biphenyl system with a hydroxyl group on one ring and a phenoxy group linking the two rings.

-

Substituents : Chlorine atoms at positions 2 and 5 on the phenyl rings.

-

Functional Groups : Phenolic hydroxyl groups (–OH) and an ether linkage (–O–).

Oxidation Reactions

Phenolic hydroxyl groups are prone to oxidation under basic or acidic conditions.

-

Mechanism : Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) convert phenols to quinones.

-

Example : In a similar compound (2,6-dichloro-4-[(4-hydroxyphenyl)amino]phenol), oxidation with sodium hypochlorite (NaClO) under alkaline conditions yielded quinone derivatives .

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | Quinones |

Substitution Reactions

Chlorine atoms can undergo nucleophilic substitution, though their reactivity is lower than bromine or iodine.

-

Conditions : Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like DMF.

-

Example : A related dichlorophenol compound replaced chlorine with nucleophiles (e.g., amines) under basic conditions .

| Substituent | Reaction Conditions | Outcomes |

|---|---|---|

| Chlorine | NaOH, DMF, 80–120°C | Substituted derivatives |

Coupling Reactions

The phenoxy group facilitates cross-coupling via Suzuki-Miyaura reactions.

-

Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like BINAP .

-

Example : A dichlorophenol derivative underwent coupling with boronic acids to form biaryl compounds .

| Coupling Type | Catalysts | Products |

|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, BINAP | Biaryl compounds |

Coordination Chemistry

The compound forms stable metal complexes due to its tridentate Schiff-base structure.

-

Example : Reaction with manganous acetate in methanol under reflux produced a coordination complex with controlled solvent evaporation .

Oxidation Pathway

-

Phenol Activation : Alkaline conditions activate the –OH group for oxidation.

-

Electrophilic Attack : Oxidizing agents (e.g., NaClO) attack the phenolic ring, forming a quinone structure.

-

Stabilization : Conjugation stabilizes the oxidized product .

Substitution Pathway

-

Nucleophilic Attack : Chlorine leaves as a leaving group, generating an aryl intermediate.

-

Nucleophile Addition : Amine or oxygen nucleophiles attack the aryl ring, forming substituted derivatives .

Analytical Methods

Scientific Research Applications

2,5-Dichloro-4-(4-hydroxyphenoxy)phenol has several scientific research applications:

Medicine: Its derivatives are studied for their potential use in treating various diseases, including cancer and inflammatory disorders.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-(4-hydroxyphenoxy)phenol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes . The compound’s anti-tumor activity could be due to its ability to induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

2,5-Dichloro-4-(4-hydroxyphenoxy)phenol can be compared with other similar compounds, such as:

2,4-Dichlorophenol: This compound is also a phenol derivative with similar applications in industry and research.

2,5-Dichlorophenol: Another closely related compound with comparable chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the hydroxyphenoxy group enhances its potential biological activities compared to other dichlorophenols.

Properties

Molecular Formula |

C12H8Cl2O3 |

|---|---|

Molecular Weight |

271.09 g/mol |

IUPAC Name |

2,5-dichloro-4-(4-hydroxyphenoxy)phenol |

InChI |

InChI=1S/C12H8Cl2O3/c13-9-6-12(10(14)5-11(9)16)17-8-3-1-7(15)2-4-8/h1-6,15-16H |

InChI Key |

WXQMCPZQAQFLIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C(=C2)Cl)O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.